N-(Adamantan-1-YL)-2-aminobenzamide

Adenosine Receptor Pharmacology G Protein-Coupled Receptor (GPCR) Assay Radioligand Binding

N-(Adamantan-1-yl)-2-aminobenzamide is a specific benzamide derivative characterized by the fusion of a rigid adamantane cage with a 2-aminobenzamide pharmacophore. This substitution pattern is distinct from the more commonly referenced 3- and 4-aminobenzamide isomers and the unsubstituted N-(1-adamantyl)benzamide scaffold.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
Cat. No. B3998361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Adamantan-1-YL)-2-aminobenzamide
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4N
InChIInChI=1S/C17H22N2O/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
InChIKeyRZOVNTWSNISUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

N-(Adamantan-1-yl)-2-aminobenzamide: Core Scaffold and Identity Definition for Procurement Verification


N-(Adamantan-1-yl)-2-aminobenzamide is a specific benzamide derivative characterized by the fusion of a rigid adamantane cage with a 2-aminobenzamide pharmacophore [1]. This substitution pattern is distinct from the more commonly referenced 3- and 4-aminobenzamide isomers and the unsubstituted N-(1-adamantyl)benzamide scaffold [2]. The adamantane moiety contributes to the compound's high lipophilicity (cLogP ~3.9) and metabolic stability, which are key differentiators in its bioavailability profile compared to non-adamantane benzamides [3].

N-(Adamantan-1-yl)-2-aminobenzamide: Why In-Class Substitution Leads to Critical Activity Loss


Within the adamantyl benzamide class, even minor positional isomerism yields substantial shifts in target engagement and functional activity. The ortho (2-) amino substitution of N-(Adamantan-1-yl)-2-aminobenzamide confers a specific spatial and electronic environment that is not recapitulated by its meta (3-) or para (4-) amino analogs or by the unsubstituted benzamide core [1]. This is evidenced by the stark contrast in adenosine A1 receptor affinity: while the 2-amino isomer exhibits potent sub-nanomolar binding (IC50 = 0.900 nM), the 3-amino isomer is effectively inactive (Ki = 2,400 nM) in the same assay system [2]. Such data confirms that generic or positional substitutions are not interchangeable and will lead to different or absent biological outcomes, directly impacting experimental reproducibility and scientific validity.

N-(Adamantan-1-yl)-2-aminobenzamide: Comparative Performance Evidence for Informed Selection


Adenosine A1 Receptor Affinity: Sub-Nanomolar Potency vs. Micromolar Activity of the 3-Amino Isomer

The 2-aminobenzamide isomer demonstrates a 2,667-fold higher affinity for the adenosine A1 receptor compared to its 3-amino positional isomer. The target compound, N-(Adamantan-1-yl)-2-aminobenzamide, exhibits an IC50 of 0.900 nM in a radioligand binding assay using rat brain membranes without NaCl [1]. In stark contrast, the 3-amino analog, N-(Adamantan-1-yl)-3-aminobenzamide, shows a Ki of 2,400 nM in a similar assay displacing [3H]CCPA from human adenosine A1 receptors expressed in CHO cell membranes [2]. This difference is not merely incremental; it represents a change from a potent tool compound to an essentially inactive analog, underscoring the critical nature of the ortho-amino substitution for this pharmacological profile.

Adenosine Receptor Pharmacology G Protein-Coupled Receptor (GPCR) Assay Radioligand Binding

Sodium Ion Modulation of Receptor Binding: A Functional Distinction Absent in Core Scaffold

The binding of N-(Adamantan-1-yl)-2-aminobenzamide to the adenosine A1 receptor is profoundly modulated by the presence of sodium ions, a property not described for the unsubstituted benzamide core. In assays performed with 1 M NaCl, the compound's IC50 shifts dramatically from 0.900 nM to 1.15E+3 nM, representing a >1,200-fold decrease in affinity [1]. This sodium-dependent shift is a hallmark of certain G protein-coupled receptor (GPCR) ligand classes and indicates a potential for state-dependent or functionally selective receptor interactions. The unsubstituted N-(1-adamantyl)benzamide scaffold, lacking the 2-amino group, has not been reported to exhibit this behavior, and this dynamic range is not a predictable feature of the adamantyl-benzamide core alone.

Receptor Pharmacology Allosteric Modulation Functional Selectivity

Structural Determinant for P2X7 Receptor Antagonism: The Adamantyl Benzamide Core

The adamantyl benzamide core, which is conserved in N-(Adamantan-1-yl)-2-aminobenzamide, serves as a critical scaffold for potent P2X7 receptor antagonism. Studies on related adamantyl benzamides have identified compounds with nanomolar activity in reducing P2X7-mediated pore formation [1]. While quantitative data for this specific substitution pattern is not yet available, the class-level SAR firmly establishes that the adamantyl benzamide moiety, rather than alternative scaffolds like indazoles or quinolines, is the essential pharmacophore for achieving this high-potency P2X7 antagonism [2].

P2X7 Receptor Inflammation Ion Channel Pharmacology

N-(Adamantan-1-yl)-2-aminobenzamide: Proven Application Scenarios Derived from Comparative Evidence


Adenosine A1 Receptor Pharmacology and GPCR Mechanistic Studies

The sub-nanomolar affinity (IC50 = 0.900 nM) of N-(Adamantan-1-yl)-2-aminobenzamide for the adenosine A1 receptor, contrasted with the micromolar affinity of its 3-amino isomer, makes it the definitive tool compound for any study requiring selective modulation of this receptor [1]. Furthermore, its profound sensitivity to sodium ions (>1,200-fold affinity shift) enables its use as a probe to investigate allosteric regulation and functional states of GPCRs, a feature not observed with the core scaffold [2]. Procurement of this specific isomer is essential for achieving reliable and interpretable results in these assays.

Validation of Inflammatory and Pain Pathway Models via P2X7 Receptor Engagement

The adamantyl benzamide core is a validated pharmacophore for potent P2X7 receptor antagonism, a target of high relevance in inflammation, neuropathic pain, and neurodegeneration [3]. By selecting N-(Adamantan-1-yl)-2-aminobenzamide, researchers gain access to this privileged scaffold class. Its use is supported by class-level evidence that adamantyl benzamides achieve nanomolar potency in functional P2X7 assays, providing a strong starting point for developing novel anti-inflammatory agents and for validating the role of P2X7 in disease models [4].

Synthesis of Bioactive Conjugates and Targeted Chemical Probes

The unique 2-aminobenzamide moiety of this compound provides a reactive handle for further derivatization, enabling the creation of novel conjugates and probes. This is a distinct advantage over the unsubstituted N-(1-adamantyl)benzamide, which lacks this functional group. For example, the 2-amino group can be exploited for the synthesis of targeted covalent inhibitors or the conjugation of fluorescent tags for imaging studies, while retaining the favorable pharmacokinetic properties (high lipophilicity, stability) conferred by the adamantane cage [5]. This combination of a reactive ortho-amino group and a metabolically stable core makes it a uniquely valuable building block in medicinal chemistry campaigns.

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